molecular formula C13H16O3 B8394655 Benzeneacetic acid, 4-ethoxy-alpha-methylene-, ethyl ester CAS No. 63935-52-4

Benzeneacetic acid, 4-ethoxy-alpha-methylene-, ethyl ester

Cat. No. B8394655
CAS RN: 63935-52-4
M. Wt: 220.26 g/mol
InChI Key: JKJYUVQWELOIDX-UHFFFAOYSA-N
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Patent
US04220591

Procedure details

The keto-ester III (143.8 g) was stirred in dilute formaldehyde solution (62 ml 37% formaldehyde+water 220 ml) and to the suspension potassium carbonate solution (54.5 g, in water 280 ml) was added dropwise. At the end of the addition, ether was added to the stirred suspension to dissolve the gummy precipitate which formed and after an additional 15 minutes, gas evolution commenced. When this gas evolution ceased (after about 2 hours) the reaction mixture was extracted with additional ether and the combined ether extracts were washed with water and evaporated after drying with Na2SO4. The yield of the ethyl-2-(p-ethoxyphenyl)acrylate (II) (isolated as a yellow oil) was 97.8 g (79.8%).
Name
keto-ester
Quantity
143.8 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[C:4](CC)=[C:5]([CH:12]([C:16](C(O)=O)=O)[C:13]([O-:15])=[O:14])[CH:6]=[CH:7][C:8]=1[O:9][CH2:10][CH3:11])C.C(=O)([O-])[O-].[K+].[K+].[CH3:29][CH2:30]OCC>C=O>[CH2:29]([O:15][C:13](=[O:14])[C:12]([C:5]1[CH:4]=[CH:3][C:8]([O:9][CH2:10][CH3:11])=[CH:7][CH:6]=1)=[CH2:16])[CH3:30] |f:1.2.3|

Inputs

Step One
Name
keto-ester
Quantity
143.8 g
Type
reactant
Smiles
C(C)C=1C(=C(C=CC1OCC)C(C(=O)[O-])C(=O)C(=O)O)CC
Name
Quantity
280 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
62 mL
Type
solvent
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
was added to the stirred suspension
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the gummy precipitate which
CUSTOM
Type
CUSTOM
Details
formed and after an additional 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
(after about 2 hours)
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with additional ether
WASH
Type
WASH
Details
the combined ether extracts were washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying with Na2SO4

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=C)C1=CC=C(C=C1)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.